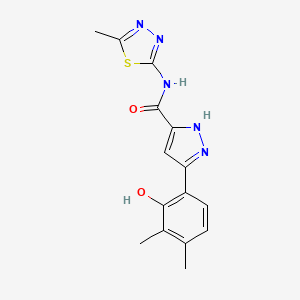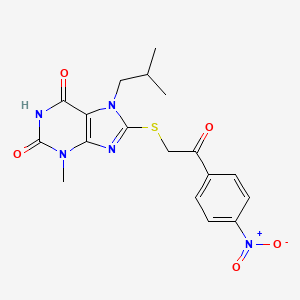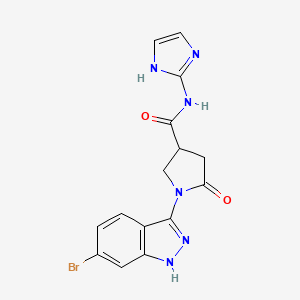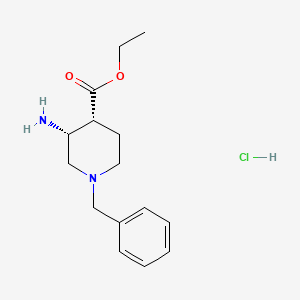![molecular formula C29H30N4O4 B14102060 3-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14102060.png)
3-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one involves several steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Etherification: The hydroxyl group on the phenol is etherified with the pyrazole derivative.
Cyclization: The final step involves the cyclization of the intermediate to form the diazocin ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
3-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The pyrazole ring can be reduced under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the pyrazole ring could yield a dihydropyrazole derivative.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with unique properties.
作用机制
The mechanism of action of 3-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
属性
分子式 |
C29H30N4O4 |
|---|---|
分子量 |
498.6 g/mol |
IUPAC 名称 |
11-[2-[3-hydroxy-4-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenoxy]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C29H30N4O4/c1-36-22-7-5-20(6-8-22)25-15-30-31-29(25)24-10-9-23(14-27(24)34)37-12-11-32-16-19-13-21(18-32)26-3-2-4-28(35)33(26)17-19/h2-10,14-15,19,21,34H,11-13,16-18H2,1H3,(H,30,31) |
InChI 键 |
NSBJRYSKLKEOEM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCCN4CC5CC(C4)C6=CC=CC(=O)N6C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}[5-(4-methylphenyl)-1H-pyrazol-3-yl]methanone](/img/structure/B14101995.png)
![2-[(E)-3-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-1-phenyl-3H-indoliumchloride](/img/structure/B14101997.png)
![N-(3-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14102000.png)
![N-cyclopentyl-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14102007.png)
![N-[5-(1,2,2,2-tetrafluoroethylidene)-4,4-bis(trifluoromethyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzenecarbothioamide](/img/structure/B14102013.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102019.png)
![Methyl 4-[2-(2-chlorobenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14102020.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14102031.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14102042.png)


![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-(1,2-dithiolan-3-yl)pentanamide](/img/structure/B14102050.png)
